![molecular formula C11H9N3O3 B4650728 4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid](/img/structure/B4650728.png)
4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid
Overview
Description
4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid, also known as CPTH6, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is a potent inhibitor of the histone acetyltransferase enzyme, which plays a crucial role in regulating gene expression.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid involves the inhibition of the histone acetyltransferase enzyme. This enzyme plays a crucial role in regulating gene expression by adding acetyl groups to histone proteins, which can either activate or repress gene expression. By inhibiting this enzyme, 4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can prevent the cells from dividing and proliferating. 4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid has also been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid in lab experiments is its high potency and specificity for the histone acetyltransferase enzyme. This makes it an ideal tool for studying the role of this enzyme in cancer cell growth and survival. However, one of the limitations of using 4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid is its potential toxicity to normal cells, which can limit its therapeutic applications.
Future Directions
There are several future directions for the study of 4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to study the potential therapeutic applications of 4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the development of more potent and selective inhibitors of the histone acetyltransferase enzyme could lead to the development of new cancer therapies.
Scientific Research Applications
4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 4-(1H-benzimidazol-5-ylamino)-4-oxo-2-butenoic acid has also been found to induce apoptosis in cancer cells, which is a process that leads to the programmed death of cells.
properties
IUPAC Name |
(Z)-4-(3H-benzimidazol-5-ylamino)-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(3-4-11(16)17)14-7-1-2-8-9(5-7)13-6-12-8/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b4-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNLNFGJGALRCV-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=C\C(=O)O)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-(1H-benzimidazol-5-ylamino)-4-oxobut-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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